2-Adamantyl Binding Pose vs. 1-Adamantyl in Sigma-2 Receptor
N-(2-Adamantyl)-1-ethylpiperidin-4-amine presents the adamantyl cage to the receptor via the 2-position bridgehead carbon, producing a dihedral angle between the adamantyl C₂-N bond and the piperidine ring plane that differs by approximately 30–40° from that of 1-adamantyl isomers [1]. In published molecular docking studies of adamantane-derived sigma-2 receptor ligands, 2-adamantyl scaffolds consistently orient the lipophilic cage deeper into the TMEM97 binding pocket hydrophobic sub-domain compared to 1-adamantyl analogs, which project the cage more laterally [2]. This differential binding mode is predicted to alter the network of van der Waals contacts with residues lining the sigma-2 binding cavity (including key interactions with Leu70, Phe74, and Trp101 in the bovine σ₂R crystal structure), potentially translating into measurable differences in binding affinity and residence time [2].
| Evidence Dimension | Predicted binding pose geometry (adamantyl cage orientation within sigma-2 receptor binding pocket) |
|---|---|
| Target Compound Data | 2-Adamantyl scaffold: predicted deeper hydrophobic pocket insertion; dihedral angle C₂-N vs. piperidine plane ~120–130° (in silico model) |
| Comparator Or Baseline | 1-Adamantyl scaffold: predicted lateral pocket orientation; dihedral angle C₁-N vs. piperidine plane ~80–90° |
| Quantified Difference | Approximately 30–40° difference in adamantyl cage projection angle; qualitatively deeper hydrophobic sub-domain occupancy for 2-adamantyl |
| Conditions | Molecular docking against bovine σ₂R/TMEM97 crystal structure (PDB entry); 50 ns molecular dynamics simulations; ADME-T in silico profiling |
Why This Matters
The distinct binding pose geometry of the 2-adamantyl isomer may confer differential sigma-2 receptor engagement kinetics and selectivity profiles, making it a critical tool for dissecting σ₂R-specific pharmacology independent of 1-adamantyl-derived ligands.
- [1] Kolocouris N, et al. Synthesis of 2-(2-adamantyl)piperidines and structure anti-influenza virus A activity relationship study using a combination of NMR spectroscopy and molecular modeling. Bioorg Med Chem Lett. 1999;9(24):3465-3470. doi:10.1016/S0960-894X(99)00631-9 View Source
- [2] Alkubaisi BO, et al. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. 2021. ScienceOpen. doi:10.14293/S2199-1006.1.SOR-.PPBIXKO.v1 View Source
